molecular formula C11H9NO3 B1268655 Methyl 5-phenylisoxazole-3-carboxylate CAS No. 51677-09-9

Methyl 5-phenylisoxazole-3-carboxylate

Cat. No. B1268655
CAS RN: 51677-09-9
M. Wt: 203.19 g/mol
InChI Key: XMPLCJOQBDGMKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-phenylisoxazole-3-carboxylate and related compounds involves several strategies, including one-pot synthesis methods and reactions that leverage the isoxazole moiety for further functionalization. For example, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, showcasing the versatility of isoxazole compounds in synthesis (Martins et al., 2002). Additionally, Biswas et al. (2013) developed a high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, demonstrating the efficiency of synthesizing isoxazole derivatives in a large scale (Biswas et al., 2013).

Molecular Structure Analysis

The molecular structure of methyl 5-phenylisoxazole-3-carboxylate has been characterized through various spectroscopic methods. Lopes et al. (2011) studied the photochemistry and vibrational spectra of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing insights into the molecular conformations and electronic structure of similar isoxazole derivatives (Lopes et al., 2011).

Chemical Reactions and Properties

Isoxazole derivatives, including methyl 5-phenylisoxazole-3-carboxylate, undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For instance, the photoisomerization of isoxazoles to oxazoles under UV irradiation demonstrates the photochemical properties of these compounds, as studied by Lopes et al. (2011) (Lopes et al., 2011).

Scientific Research Applications

Photochemistry and Vibrational Spectra

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) has been studied for its photochemistry and vibrational spectra. It was synthesized and isolated in low temperature argon and xenon matrices. FTIR spectroscopy helped characterize its low energy conformers. Theoretical calculations and experimental observations confirmed the existence of multiple conformers, and in situ UV irradiation yielded the corresponding oxazole as the final photoproduct (Lopes et al., 2011).

Synthesis and Biological Activity

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, synthesized by esterification with comenic acid, was alkylated with phenylisoxazole to afford conjugates containing isoxazole moieties. These derivatives demonstrated synergetic effects in mixtures with the antitumor drug Temobel, used in brain tumors chemotherapy (Kletskov et al., 2018).

Electrophilic Substitution Mechanism

The nitration mechanism of phenylisoxazoles was studied, revealing nitration patterns at different positions of the phenyl group depending on the specific phenylisoxazole compound. This research offers insights into the electrophilic substitution mechanism in heteroaromatic compounds (Katritzky et al., 1975).

Bromination Insights

Research on the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate provides valuable information for synthesizing 3-aryl-5-formyl-isoxazole-4-carboxylate. The study highlights the synthesis process and potential applications in creating isoxazole-fused heterocycles (Roy et al., 2004).

Tautomerism of Heteroaromatic Compounds

Investigations into the tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones reveal the presence of OH, CH, and NH forms in various solvents. Understanding these properties is crucial for applications involving isoxazole compounds (Boulton & Katritzky, 1961).

Xanthine Oxidase Inhibition

5-Phenylisoxazole-3-carboxylic acid derivatives have been analyzed for their potential as xanthine oxidase inhibitors. These studies are significant for developing new non-purine xanthine oxidase inhibitors, which have applications in treating diseases like gout (Wang et al., 2010).

Synthesis of α-Aminopyrrole Derivatives

Methyl 5-aminopyrrole-3-carboxylates were synthesized from 4-methyleneisoxazol-3-ones. This study is crucial for the development of pyrrole-containing products, with potential applications in pharmacology and organic synthesis (Galenko et al., 2019).

Lithiation Studies

Research on the lithiation of 3,5-disubstituted isoxazoles highlights the formation of 4-lithio derivatives, crucial for synthesizing carboxylic acids and iodocompounds. This study has implications for organic synthesis and drug development (Micetich & Chin, 1970).

Future Directions

Given the significance of isoxazoles in drug discovery, there is a need to develop new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes for the synthesis of isoxazoles . As such, “Methyl 5-phenylisoxazole-3-carboxylate” and similar compounds may continue to be of interest in future research and development efforts.

properties

IUPAC Name

methyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPLCJOQBDGMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358625
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenylisoxazole-3-carboxylate

CAS RN

51677-09-9
Record name Methyl 5-phenylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dioxo-4-phenyl-butyric acid ethyl ester (3.86 g, 0.01754 mole) in methanol (78 mL) was added hydroxylamine hydrochloride (3.657 g, 0.0526 mole) at ambient temperature. The resulting mixture was then heated to reflux overnight. Volatiles were then removed by evaporation and the resulting residue was diluted with water and the product extracted with chloroform. The chloroform layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 2.8 g (79%) of 5-phenyl-isoxazole-3-carboxylic acid methyl ester. LCMS: 204.06 (M+1)+, 97.58%. To a stirred solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 0.01379 mol) in a mixture of THF (10 mL), methanol (10 mL) and H2O (10 mL) was added LiOH.H2O (0.87 g, 0.02073 mol) and the resulting mixture was stirred at ambient temperature for 2.5 hours. Volatiles were then evaporated and the resulting residue was diluted with water, acidified with concentrated HCl and extracted with ethyl acetate. The ethyl acetate layer was collected and washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 2.2 g (85%) of 5-phenyl-isoxazole-3-carboxylic acid. LCMS: 190.04 (M+1)+, 96.4%.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
3.657 g
Type
reactant
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Quantity
78 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-phenylisoxazole-3-carboxylic acid (0.86 g, 4.55 mmol) in toluene (15.0 mL) and methanol (3 mL) was added a 2M solution of TMS-diazomethane in hexanes (3.1 mL, 6.14 mmol) dropwise at room temperature. The reaction mixture was stirred for 30 minutes and concentrated. The residue was dispersed in methanol (3 mL), stirred for 5 minutes, and filtered to give methyl 5-phenylisoxazole-3-carboxylate (897 mg). The compound had an HPLC ret. time=2.67 min.: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 ml/min; Solvent A=10% MeOH−90% Water−0.2% H3PO4; Solvent B=90% MeOH−10% water−0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=204+.
Quantity
0.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Lopes, CM Nunes, A Gómez-Zavaglia… - The Journal of …, 2011 - ACS Publications
… (49) Briefly, a solution of methyl 5-phenylisoxazole-3-carboxylate and N-chlorosuccinimide in 7% fuming nitric acid in acetic acid was irradiated with microwaves at 160 C for about 40 …
Number of citations: 2 pubs.acs.org
SH Watterson, J Guo, SH Spergel… - Journal of medicinal …, 2016 - ACS Publications
… in hexane) to give methyl 4-methyl-5-phenylisoxazole-3-carboxylate (47 mg, 0.216 mmol, 28%… A mixture of methyl 4-methyl-5-phenylisoxazole-3-carboxylate (0.047 g, 0.216 mmol) and …
Number of citations: 25 pubs.acs.org
S Lopes, CM Nunes, R Fausto… - Journal of Molecular …, 2009 - Elsevier
… The starting methyl 5-phenylisoxazole-3-carboxylate (17) was prepared by cyclization of 2,4-dioxo-4-phenylbutanoate (16) with hydroxylamine hydrochloride [9]. We applied the general …
Number of citations: 20 www.sciencedirect.com
E Csimbók, D Takács, JA Balog, O Egyed… - Tetrahedron …, 2016 - Elsevier
… 3).17, 18, 19 Reaction of diketoester (5) with hydroxylamine hydrochloride led to the formation of ethyl 4-methyl-5-phenylisoxazole-3-carboxylate (3) in good yield. Radical bromination …
Number of citations: 2 www.sciencedirect.com
G Li, R Kakarla, SW Gerritz - Tetrahedron letters, 2007 - Elsevier
… In a 10 ml glass microwave vessel were placed methyl 5-phenylisoxazole-3-carboxylate (61 mg, 0.3 mmol), NBS (64 mg, 0.36 mmol), and 2 ml of 5% fuming nitric acid in HOAc. The …
Number of citations: 64 www.sciencedirect.com
N Agrawal, P Mishra - Medicinal Chemistry Research, 2019 - Springer
… The compound 2 was then refluxed with hydroxylamine hydrochloride that resulted in cyclization to form methyl 5-phenylisoxazole-3-carboxylate (3). The compound 3 was then refluxed …
Number of citations: 12 link.springer.com
M Sechi, L Sannia, M Orecchioni… - Journal of …, 2003 - Wiley Online Library
… A suspension of methyl 5-phenylisoxazole-3-carboxylate (4e) (0.30 g, 1.48 mmol) and 30% ammonia aqueous solution (15 mL) was stirred at room temperature overnight. The solid …
Number of citations: 19 onlinelibrary.wiley.com
N Agrawal, P Mishra - Computational Biology and Chemistry, 2019 - Elsevier
… The compound 2 underwent cyclization when refluxed in the presence of hydroxylamine hydrochloride to yield methyl 5-phenylisoxazole-3-carboxylate (3) which was converted to 5-…
Number of citations: 19 www.sciencedirect.com
M Vadivelu, S Sampath, K Muthu… - Advanced Synthesis …, 2021 - Wiley Online Library
A dehydrohalogenative approach for isoxazole annulation by partnering β‐vinyl halides and α‐nitrocarbonyls under mechanochemical setting was accomplished. This chemistry is …
Number of citations: 8 onlinelibrary.wiley.com
S Das, K Chanda - RSC advances, 2021 - pubs.rsc.org
… Subsequently, intermediate 100 was cyclized with the help of NH 2 OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101. …
Number of citations: 24 pubs.rsc.org

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